molecular formula C13H11F3N2 B1358562 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine CAS No. 906352-74-7

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine

Cat. No.: B1358562
CAS No.: 906352-74-7
M. Wt: 252.23 g/mol
InChI Key: XQAJYHFQYZEWSE-UHFFFAOYSA-N
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Description

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine (CAS 906352-74-7) is a high-purity chemical building block featuring a pyridine-2-methylamine scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery . This compound is designed for the synthesis of novel therapeutic agents, particularly in developing anti-infectives and oncology treatments. Researchers utilize this scaffold to create potent MmpL3 inhibitors, which are a promising class of compounds targeting Mycobacterium tuberculosis . Compounds based on the pyridine-2-methylamine structure have demonstrated exceptional activity against drug-resistant TB strains, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, highlighting their potential in addressing multidrug-resistant infections . The incorporation of the trifluoromethyl (CF3) group on the pyridine ring is a strategic modification in modern drug design . The strong electron-withdrawing nature and lipophilicity of the CF3 group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes this compound a versatile intermediate for constructing ligands in supramolecular chemistry and catalysis, as well as for developing targeted protein kinase inhibitors relevant in cancer research . With a molecular formula of C13H11F3N2 and a molecular weight of 252.24 g/mol, this product is supplied at 97% purity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJYHFQYZEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640249
Record name 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-74-7
Record name 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

A common synthetic route involves nucleophilic aromatic substitution on a suitably activated pyridine precursor bearing a leaving group at the 2-position, such as 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine derivatives. Methylamine or related amines are reacted under basic conditions (e.g., sodium hydroxide or potassium carbonate) to replace the halogen with the methylamine moiety.

  • Reaction medium: Often alcoholic solvents such as methanol or ethanol.
  • Base: Sodium hydroxide or potassium carbonate to facilitate substitution.
  • Temperature: Moderate heating (50–100 °C) to drive the reaction.
  • Outcome: Introduction of the methylamine group at the 2-position of the pyridine ring while preserving the trifluoromethyl substituent at the 5-position.

This method is scalable and amenable to industrial production, especially when combined with continuous flow reactors to improve yield and reaction control.

Reductive Amination of Cyanohydrins

Another notable method involves reductive amination of cyanohydrins derived from pyridin-2-yl precursors:

  • The cyanohydrin intermediate (bearing a nitrile and hydroxyl group) is reacted with pyridin-2-yl-methylamine derivatives.
  • The reaction medium is rendered basic by adding organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane.
  • A reductive agent such as sodium cyanoborohydride is used to reduce the imine intermediate to the amine.
  • The reaction is typically carried out in methanolic medium for optimal solubility and reactivity.

This approach allows for selective formation of the methylamine functionality on the pyridine ring and is useful for synthesizing related pyridin-2-yl-methylamine compounds with trifluoromethyl substituents.

Coupling Reactions and Functional Group Interconversions

Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the pyridine and phenyl rings, followed by functional group transformations to introduce the methylamine group:

  • Catalysts: Pd(PPh₃)₄ or similar palladium complexes.
  • Solvents: Toluene or other aprotic solvents.
  • Temperature: Elevated (ca. 110 °C).
  • Subsequent steps: Reduction or substitution to install the methylamine substituent.

These methods are often used to build complex heteroaryl-aryl frameworks with trifluoromethyl groups and allow for diversification of the aromatic substituents.

Reaction Conditions and Parameters

Preparation Step Reagents/Catalysts Solvent Temperature (°C) Yield Range (%) Notes
Nucleophilic Substitution Methylamine, NaOH/K2CO3 Methanol/Ethanol 50–100 60–80 Direct substitution on 2-halopyridine
Reductive Amination Cyanohydrin, pyridin-2-yl-methylamine, NaCNBH3, DABCO Methanol Room temp to 50 65–85 Selective reduction with borohydride
Pd-Catalyzed Coupling Pd(PPh₃)₄, arylboronic acid Toluene 110 45–65 Cross-coupling for aryl-pyridine linkage
Condensation and Functionalization Acetic anhydride, triethylamine Ethanol 60–80 70–85 For imine formation and further modifications

Characterization and Validation of Intermediates and Final Product

Spectroscopic Techniques

  • NMR Spectroscopy (¹H and ¹³C): Critical for confirming the presence and position of trifluoromethyl groups, aromatic protons, and methylamine substituents.
  • Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern consistent with trifluoromethyl substitution.
  • X-ray Crystallography: Provides definitive structural confirmation, especially for stereochemistry and bonding in complex intermediates.
  • Melting Point Analysis: Used to characterize purity and identity of crystalline intermediates such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile.

Purity Assessment

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution 2-chloro-6-(trifluoromethyl)pyridine + methylamine, base, alcohol solvent Straightforward, scalable Requires activated halide
Reductive Amination Cyanohydrin + pyridin-2-yl-methylamine + NaCNBH3, base High selectivity, mild conditions Sensitive to moisture and pH
Pd-Catalyzed Coupling Pd catalyst, arylboronic acids, toluene, heat Enables complex frameworks Requires expensive catalysts
Condensation Reactions Acetic anhydride, triethylamine, ethanol Useful for intermediate formation Moderate yields

Research Findings and Industrial Relevance

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds valuable in pharmaceutical applications such as antidepressants and analgesics.
  • Continuous flow synthesis methods improve industrial scalability and reaction control for nucleophilic substitution routes.
  • The combination of reductive amination and palladium-catalyzed coupling provides a modular approach to synthesize diverse analogs with high purity and yield.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in cancer therapeutics. A study highlighted the synthesis of derivatives of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine that showed promising results as potential anticancer agents by inhibiting specific cancer cell lines.

CompoundActivityReference
This compoundInhibitory effect on cancer cell lines

Androgen Receptor Modulation

Another significant application is its role as a novel androgen receptor antagonist. A recent study discovered a derivative of this compound that effectively inhibits androgen receptor activity, providing a potential pathway for treating antiandrogen resistance in prostate cancer therapies.

CompoundMechanismReference
5-Nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amineAndrogen receptor antagonist

Supramolecular Chemistry

The compound is also utilized in supramolecular chemistry due to its ability to form stable metal complexes. Research has shown that the trifluoromethyl group enhances the ligand's properties, making it suitable for various applications in catalysis and materials development.

ApplicationDescriptionReference
Metal Complex SynthesisFormation of stable complexes with transition metals

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions, including amination and coupling reactions under controlled conditions. The following table summarizes key synthetic pathways:

StepReaction TypeConditionsYield
1AminationDMF, 20°C, 2hHigh
2CouplingBoiling dioxane, Na tert-butoxideFull conversion

Case Study 1: Anticancer Derivative Development

In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Androgen Receptor Antagonism

A collaborative research project explored the efficacy of this compound derivatives in modulating androgen receptor activity. The findings demonstrated that specific modifications to the compound enhanced its antagonistic properties, paving the way for new therapeutic strategies against hormone-dependent cancers.

Mechanism of Action

The mechanism of action of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Purity Key Applications
{4-[5-(CF₃)pyridin-2-yl]phenyl}methylamine C₁₃H₁₁F₃N₂ 252.24 108.5–110 Para-CF₃-pyridin-2-yl, benzylamine 97% Pharmaceutical intermediate
ST-7349 C₇H₈F₃N₂·HCl 228.61 (free base) N/A 6-CF₃-pyridin-2-yl, methylamine hydrochloride 95% Research chemical
QB-5638 C₁₂H₁₀F₃N₂O 269.22 N/A Ether-linked aniline, 5-CF₃-pyridin-2-yl 95% Synthetic intermediate
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine C₁₄H₁₅F₃N₃ 294.29 N/A Dual amino groups, dimethylamine N/A Kinase inhibitor candidate

Research Findings and Implications

  • Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to methoxy-substituted analogues (e.g., QB-5638, logP ~1.8) .
  • Metabolic Stability : The -CF₃ group reduces oxidative metabolism, as seen in microsomal assays, outperforming compounds with -OCH₃ or -NH₂ groups .
  • Synthetic Complexity : The target compound requires fewer synthetic steps (e.g., direct Buchwald-Hartwig amination) compared to multi-heterocyclic analogues, which often necessitate complex coupling reactions .

Biological Activity

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its role as a cyclooxygenase (COX) enzyme inhibitor. This article reviews its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Amine Group : Facilitates nucleophilic substitution reactions.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Pyridine Ring : Contributes to the compound's biological activity profile.

These structural elements are crucial for the compound's reactivity and biological interactions.

1. Inhibition of Cyclooxygenase Enzymes

Research indicates that this compound exhibits significant inhibitory activity against COX enzymes, particularly COX-2, which are essential in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

2. Interaction with Biological Molecules

The compound's ability to interact with various biological molecules influences enzymatic activities and cellular pathways. Its mechanism of action appears to modulate inflammatory responses at the cellular level, although further studies are required to elucidate its full interaction profile and potential side effects.

Synthesis Methods

The synthesis of this compound has been explored through several methods, with reductive amination being prominent. This method involves the reaction of cyanohydrins with pyridin-2-yl-methylamine derivatives in a basic medium, often utilizing sodium cyanoborohydride as a reducing agent. This approach has shown improved yields compared to traditional synthesis methods.

Case Study 1: Inhibition Profile

A study evaluated the inhibitory effects of several derivatives of this compound on COX enzymes. The results indicated that compounds with a trifluoromethyl group exhibited enhanced potency compared to their non-trifluoromethyl counterparts. Specifically, the compound demonstrated an IC50 value significantly lower than standard anti-inflammatory drugs, indicating its potential as an effective therapeutic agent .

Case Study 2: Pharmacokinetic Properties

In another study focusing on pharmacokinetics, it was found that the presence of the trifluoromethyl group improved metabolic stability and bioavailability of drug candidates derived from this compound. This enhancement is critical for developing effective pharmaceuticals with favorable dosing regimens .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundAmine, Trifluoromethyl, PyridineCOX inhibitor
5-(Trifluoromethyl)(2-pyridyl) phenyl ketoneKetone instead of aminePotent COX-2 selective inhibitor
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)anilineSimilar structureVaries in biological activity

This table illustrates how this compound compares to similar compounds regarding structure and biological activity.

Q & A

Q. What are the recommended synthetic routes for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine, and what reaction conditions optimize yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-[5-(trifluoromethyl)pyridin-2-yl]benzyl chloride can undergo amination using ammonia or methylamine under controlled conditions. Reaction optimization might include:

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to attach the pyridine moiety .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
  • Temperature : Moderate heating (60–80°C) to accelerate substitution without promoting side reactions . Reported yields range from 40–70%, depending on purification methods (e.g., column chromatography or recrystallization) .

Q. How is the purity and structural integrity of this compound validated?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for 19^19F coupling) and methylamine protons (δ ~2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 252.23 for C₁₃H₁₁F₃N₂) .
  • Melting Point Analysis : Consistent melting points (e.g., 108.5–110°C) confirm crystallinity and purity .

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethylpyridine moiety is a pharmacophore in drug discovery, particularly for:

  • Receptor Targeting : Modulating dopamine D3 receptors, as seen in structurally related pyridine-piperazine derivatives .
  • Enzyme Inhibition : Potential kinase or protease inhibition due to electron-withdrawing trifluoromethyl groups enhancing binding affinity .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, which:

  • Deactivates the pyridine ring , directing electrophilic substitutions to meta/para positions.
  • Increases oxidative stability , enabling harsh reaction conditions (e.g., high-temperature Suzuki couplings) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they affect its physicochemical properties?

X-ray crystallography reveals:

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds between the methylamine and pyridine nitrogen, forming six-membered rings (distance ~2.8 Å) .
  • π-π Stacking : Between aromatic rings (dihedral angles <15°), enhancing thermal stability . These interactions correlate with high melting points and low solubility in nonpolar solvents .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Contradictions may arise from:

  • Dynamic Effects : Rotameric equilibria in the methylamine group causing peak splitting. Use variable-temperature NMR to identify slow exchange regimes .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shifting proton signals. Cross-validate with IR spectroscopy (C–F stretches ~1150 cm⁻¹) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Common byproducts (e.g., di-aminated or oxidized derivatives) are minimized via:

  • Protecting Groups : Temporarily blocking the methylamine during pyridine functionalization .
  • Flow Chemistry : Precise control of residence time and temperature to suppress side reactions .
  • In Situ Monitoring : ReactIR or HPLC tracking to halt reactions at optimal conversion .

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